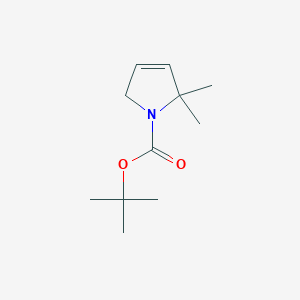

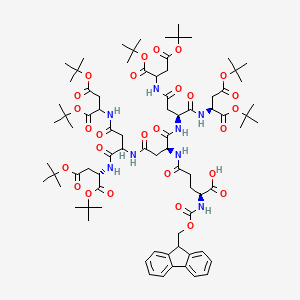

![molecular formula C18H18N2O5S B2438634 N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 2034251-11-9](/img/structure/B2438634.png)

N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

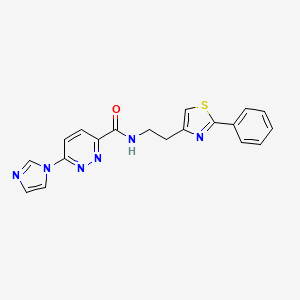

The compound is a complex organic molecule that likely contains a benzamide moiety and a bifuran moiety. Benzamide is a simple amide derived from benzoic acid, featuring a benzene ring and an amide group . Bifuran is a type of heterocyclic compound consisting of two furan rings. The N,N-dimethylsulfamoyl group is a functional group containing sulfur and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The benzamide and bifuran moieties could potentially engage in π-π interactions . The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule.Chemical Reactions Analysis

Benzamides, in general, can participate in various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Bifuran compounds can undergo electrophilic substitution reactions. The reactivity of the N,N-dimethylsulfamoyl group would depend on its specific context within the molecule.Physical And Chemical Properties Analysis

Benzamides are typically solid at room temperature and have higher boiling points than alcohols of similar molar mass . They are also capable of participating in hydrogen bonding . The properties of the bifuran and N,N-dimethylsulfamoyl groups would further influence the overall properties of the compound.Scientific Research Applications

Herbicide Development

N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide belongs to the group of benzamides, which have been found to be herbicidally active. A representative compound, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, demonstrates the potential utility of benzamides in agricultural applications, particularly in controlling annual and perennial grasses in forage legumes, turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Synthesis and Drug Chemistry

The compound is related to benzamide derivatives, which have been explored for various applications in drug chemistry. For instance, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which are synthesized using a non-steroidal anti-inflammatory drug, have shown potential biological applications and interest in medicinal chemistry (Saeed et al., 2015).

Enzyme Inhibition and Molecular Docking

Benzamides, including derivatives similar to N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide, have been studied for their potential in enzyme inhibition and molecular docking. These compounds could inhibit enzymes to varying degrees and are of interest in the development of new medicinal therapies (Fahim & Shalaby, 2019).

Potential in Anti-Tubercular Drugs

Research into benzamide derivatives has also explored their potential as anti-tubercular agents. Novel derivatives have been synthesized and evaluated for in vitro activity against Mycobacterium tuberculosis, showing promising results and non-cytotoxic nature, which is crucial for drug development (Nimbalkar et al., 2018).

Antimicrobial and Antioxidant Activities

In the realm of antimicrobial and antioxidant research, benzamide derivatives have shown significant activity. Compounds synthesized using benzimidazole have demonstrated promising antimicrobial activity against various microorganisms and notable antioxidant properties (Sindhe et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-20(2)26(22,23)15-8-5-13(6-9-15)18(21)19-12-14-7-10-17(25-14)16-4-3-11-24-16/h3-11H,12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMYHCXWOIYCJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2438558.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2438560.png)

![5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2438570.png)

![2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B2438572.png)